molecular formula C9H12O2 B11920068 (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 37081-58-6

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B11920068
CAS No.: 37081-58-6
M. Wt: 152.19 g/mol
InChI Key: KGNKVSYYNPTFNH-SOSBWXJGSA-N
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Description

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the yield and purity of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the oxabicyclo ring system. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C9H12O2C_9H_{12}O_2, with a molecular weight of 152.19 g/mol. It features a bicyclic structure that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
IUPAC Name2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
CAS Number37081-58-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways and influence physiological responses.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms for this compound require further elucidation but are promising based on related compounds.

2. Anticancer Properties

Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through modulation of key signaling pathways.

3. Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of bicyclic compounds similar to this compound:

Study 1: Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of γ-butyrolactones, noting that structurally similar compounds exhibited IC50 values below 0.001 μM for inhibiting caspase-1 activity in inflammatory models .

Study 2: Anticancer Activity

Research conducted by P.K. Roy et al., isolated compounds from marine sources that showed significant cytotoxicity against RAW 264.7 cells with IC50 values ranging from 34.3 μM to lower concentrations .

Study 3: Antimicrobial Effects

Synthetic derivatives of γ-butyrolactones demonstrated potent antibacterial activities against strains such as Streptococcus pyogenes and Proteus mirabilis . This suggests that this compound may also exhibit similar properties.

Properties

CAS No.

37081-58-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8-

InChI Key

KGNKVSYYNPTFNH-SOSBWXJGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C

Canonical SMILES

CC1C2C=CC(O2)C(C1=O)C

Origin of Product

United States

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